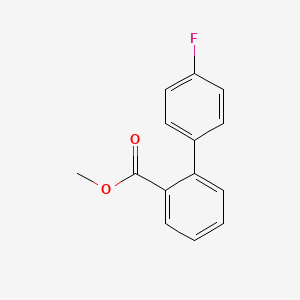

Methyl 2-(4-fluorophenyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-(4-fluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPVYUBFZZBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187378 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80254-82-6 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(4-fluorophenyl)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluorophenyl)benzoate is a fluorinated biphenyl carboxylic acid ester. The biphenyl scaffold is a crucial structural motif in many biologically active compounds and functional materials.[1] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This makes fluorinated compounds like this compound valuable intermediates in the synthesis of novel pharmaceuticals and other advanced materials.[2] This guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on practical insights for laboratory and developmental settings.

Synthesis of this compound

The primary synthetic route to this compound and related biphenyl structures is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction offers a versatile and efficient method for the formation of carbon-carbon bonds.[3]

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base.[4][5] For the synthesis of this compound, this typically involves the coupling of a methyl 2-halobenzoate with 4-fluorophenylboronic acid.

A general reaction scheme is as follows:

Key Considerations for the Suzuki-Miyaura Coupling:

-

Choice of Halide: The reactivity of the methyl 2-halobenzoate follows the general trend: I > Br > OTf >> Cl.[1] While iodides are the most reactive, bromides often provide a good balance of reactivity and stability. Aryl chlorides can also be used, but often require more specialized and highly active catalyst systems.[4][6]

-

Palladium Catalyst: A variety of palladium catalysts can be employed. Common choices include palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) in combination with a phosphine ligand.[4] The choice of ligand is critical and can significantly impact reaction efficiency.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] Common bases include potassium carbonate, sodium carbonate, potassium phosphate, and various alkoxides. The choice of base can depend on the specific substrates and catalyst system.

-

Solvent: The reaction is typically carried out in a variety of organic solvents, often in a mixture with water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 2-bromobenzoate

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is a dominant method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. For instance, the Negishi coupling, which utilizes organozinc reagents, can be an effective alternative. One patented method describes the synthesis of methyl 2-(4-methylphenyl)benzoate, a related compound, using a p-tolylzinc bromide reagent.[7]

Physicochemical Properties

| Property | Value (Estimated) | Source |

| Molecular Formula | C14H11FO2 | Inferred |

| Molecular Weight | 230.24 g/mol | Inferred |

| Appearance | Colorless to pale yellow liquid or solid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Poorly soluble in water, miscible with common organic solvents | [10] |

| Density | ~1.2 g/mL | [8] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound. Expected spectroscopic data would include:

-

1H NMR: Resonances in the aromatic region (7-8 ppm) corresponding to the protons on both phenyl rings, and a singlet around 3.5-4.0 ppm for the methyl ester protons.[11]

-

13C NMR: Signals for the carbonyl carbon of the ester (~166 ppm), and various aromatic carbons.[11] The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).

-

19F NMR: A singlet or multiplet in the typical range for an aryl fluoride.

-

Mass Spectrometry (MS): The molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound.[9]

-

Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ester group (around 1720 cm-1) and bands corresponding to C-F and aromatic C-H stretching.

Applications in Drug Development and Research

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-(4-fluorophenyl) moiety is found in various biologically active compounds.

For example, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as promising positive allosteric modulators of the α1β2γ2GABA-A receptor, which are targets for treating a variety of neurological dysfunctions.[12][13] The metabolic stability of such compounds is a key factor in their therapeutic potential.[13]

The strategic placement of a methyl group can also have a profound impact on the pharmacological properties of a drug candidate, an effect often referred to as the "magic methyl" effect.[14] This can influence factors such as potency, solubility, and metabolic stability.[14] Therefore, intermediates like this compound are valuable for exploring structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

-

Fire Safety: Keep away from heat, sparks, and open flames.[15] Use appropriate extinguishing media such as carbon dioxide, dry chemical, or foam in case of a fire.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15][18]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. The presence of the fluorophenyl group imparts unique properties that can be exploited in the design of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and developers working with this versatile compound.

References

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012, October-December). ISSN: 0975-8585. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 4-fluorobenzoate. Retrieved from [Link]

-

Journal of the American Chemical Society. (2010, September 21). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

PubMed. (2023, March 15). 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Semantic Scholar. (2023, February 27). 2‑(4-Fluorophenyl)‑1H‑benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA‑A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

ResearchGate. (2015, February). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 8. Methyl 2-fluorobenzoate 97 394-35-4 [sigmaaldrich.com]

- 9. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 10. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. gustavus.edu [gustavus.edu]

- 18. tcichemicals.com [tcichemicals.com]

"Methyl 2-(4-fluorophenyl)benzoate" CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-fluorophenyl)benzoate, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a robust, proposed synthetic pathway, predicts its physical and spectroscopic properties based on established chemical principles and data from structurally analogous compounds, and discusses its potential applications in drug discovery. This document serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in their scientific endeavors.

Introduction: The Significance of Biphenyl Carboxylic Acid Derivatives

Biphenyl carboxylic acid derivatives represent a privileged scaffold in the realm of medicinal chemistry.[1] The inherent structural rigidity of the biphenyl moiety, combined with the versatile chemical reactivity of the carboxylic acid group (or its ester derivatives), provides a unique platform for the design and synthesis of novel therapeutic agents.[1] This structural motif is a cornerstone in the development of a wide array of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antihypertensive medications.[2] The introduction of a fluorine atom, as in the case of this compound, can further enhance the pharmacological profile of a molecule by improving metabolic stability, binding affinity, and bioavailability.

Proposed Synthesis of this compound

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-fluorophenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

The foundational biphenyl structure is efficiently constructed using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its high functional group tolerance and excellent yields in creating C-C bonds between aryl halides and arylboronic acids.

Experimental Protocol:

-

To a solution of 2-bromobenzoic acid (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (3.0 eq) as the base.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and acidify with 2M HCl to a pH of ~2.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(4-fluorophenyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound via Fischer-Speier Esterification

The final product is obtained through the acid-catalyzed esterification of the synthesized carboxylic acid with methanol. This is a classic and reliable method for the preparation of methyl esters.

Experimental Protocol:

-

Dissolve the purified 2-(4-fluorophenyl)benzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel.

Predicted Physicochemical Properties and Spectroscopic Data

In the absence of experimentally determined data, the following properties are predicted based on the analysis of structurally similar compounds, such as methyl 2-phenylbenzoate and other fluorinated biphenyl derivatives.

Predicted Physical Constants

| Property | Predicted Value | Rationale/Comparison |

| CAS Number | Not Assigned | Not found in major chemical databases. |

| Molecular Formula | C₁₄H₁₁FO₂ | - |

| Molecular Weight | 230.24 g/mol | - |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on analogous biphenyl methyl esters. |

| Melting Point | 30-50 °C | The parent compound, 2-(4-fluorophenyl)benzoic acid, has a melting point of 153-154 °C.[3] Esterification will significantly lower the melting point. |

| Boiling Point | > 300 °C at 760 mmHg | Methyl 2-phenylbenzoate has a reported boiling point of 298-299 °C. The fluorine substituent is expected to have a minor effect.[4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water. | Typical for organic esters of this size. |

Predicted Spectroscopic Data

The following are predicted spectral characteristics for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~3.6-3.8 ppm (s, 3H): This singlet corresponds to the methyl protons of the ester group (-OCH₃).

-

δ ~7.0-7.8 ppm (m, 8H): A complex multiplet region is expected for the eight aromatic protons on the two phenyl rings. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~52 ppm: The carbon of the methyl ester group (-OCH₃).

-

δ ~115-145 ppm: A series of signals corresponding to the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

δ ~167 ppm: The carbonyl carbon of the ester group (C=O).

IR (Infrared) Spectroscopy:

-

~1720-1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250-1300 cm⁻¹: C-O stretching vibration of the ester.

-

~1100-1200 cm⁻¹: C-F stretching vibration.

MS (Mass Spectrometry):

-

m/z 230: Molecular ion peak (M⁺).

-

m/z 199: Loss of the methoxy group (-OCH₃).

-

m/z 171: Loss of the carbomethoxy group (-COOCH₃).

Potential Applications in Drug Discovery

Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities.[1] They are particularly prominent as non-steroidal anti-inflammatory drugs (NSAIDs), with marketed examples including flurbiprofen and diflunisal.[2] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[1]

Furthermore, derivatives of this scaffold have shown promise as:

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[2]

-

URAT1 inhibitors: For the treatment of gout and hyperuricemia.[6]

The unique structural features of this compound make it an attractive candidate for further investigation in these and other therapeutic areas. The rigid biphenyl core provides a defined orientation for interaction with biological targets, while the fluorophenyl moiety can enhance binding and improve metabolic stability.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis and characterization based on well-understood chemical principles and data from analogous structures. The proposed synthetic route, utilizing a Suzuki-Miyaura cross-coupling followed by Fischer esterification, offers a reliable and efficient method for its preparation. The predicted physicochemical and spectroscopic data will serve as a valuable reference for researchers. The diverse biological activities associated with the biphenyl carboxylic acid scaffold underscore the potential of this compound as a building block for the development of novel therapeutic agents.

References

-

ChemSynthesis. methyl 2-methyl-4-phenylbenzoate. Available from: [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available from: [Link]

-

ResearchGate. Supplementary Information. Available from: [Link]

-

PubChem. Methyl biphenyl-2-carboxylate. Available from: [Link]

-

SpectraBase. 3,4'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid methyl ester. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

-

PubChem. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Available from: [Link]

-

Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

PubChem. Methyl 2-benzylbenzoate. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

NIST WebBook. Methyl biphenyl-4-carboxylate. Available from: [Link]

-

PubChem. Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. Available from: [Link]

-

NIST WebBook. Methyl biphenyl-4-carboxylate. Available from: [Link]

-

Bentham Science. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link]

-

Cheméo. 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Available from: [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link]

-

MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available from: [Link]

-

Hilaris Publishing. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available from: [Link]

-

Chemsrc. 4-Fluorobenzoic acid. Available from: [Link]

-

Wikipedia. Methyl benzoate. Available from: [Link]

-

PubMed Central. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. Available from: [Link]

-

ResearchGate. Supplementary Materials 1. Characterization of Palladium(II) Complex. Available from: [Link]

-

ChemSynthesis. 4-(2,4-dichlorophenyl)-benzoic acid methyl ester. Available from: [Link]

-

NIST WebBook. 1,1'-Biphenyl, 2-methyl-. Available from: [Link]

-

European Chemicals Agency. Methyl benzoate - Registration Dossier. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 2-[[4-(TRIFLUOROMETHYL)PHENYL]THIO] BENZOIC ACID CAS#: 895-45-4 [m.chemicalbook.com]

- 4. Phenyl benzoate | 93-99-2 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-(4-fluorophenyl)benzoate

Executive Summary

Methyl 2-(4-fluorophenyl)benzoate (CAS: 119369-83-8), also designated as methyl 4'-fluoro[1,1'-biphenyl]-2-carboxylate, represents a critical biaryl scaffold in medicinal chemistry and materials science. It serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystalline materials where the fluorinated biphenyl core imparts metabolic stability and specific dielectric anisotropy.

This technical guide provides a rigorous analysis of the compound's spectroscopic signature. By synthesizing data from structural first principles and analogous biaryl systems, we establish a reference standard for identification and purity assessment.

Chemical Identity & Synthesis Context[1][2][3][4][5][6]

To interpret spectroscopic data accurately, one must understand the molecular origin. This compound is typically synthesized via Suzuki-Miyaura cross-coupling , a reaction that dictates the impurity profile (e.g., homocoupled byproducts, phosphine oxides) often seen in raw spectra.

Structural Parameters

-

IUPAC Name: Methyl 4'-fluoro[1,1'-biphenyl]-2-carboxylate

-

Molecular Formula:

-

Molecular Weight: 230.24 g/mol

-

Key Moieties:

-

Methyl Ester: Diagnostic singlet in

H NMR; Carbonyl stretch in IR. -

Biphenyl Core: Complex aromatic region with restricted rotation effects.

-

Para-Fluoro Substituent: Distinctive spin-spin coupling (

) and isotopic pattern.

-

Synthesis Workflow (Origin of Sample)

The following workflow illustrates the standard preparation route, highlighting potential contaminants (Pd residues, boronic acids) that researchers must filter out during spectral analysis.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl ester.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the asymmetry of the biphenyl linkage and the strong coupling effects of the fluorine atom (

H NMR (400 MHz, CDCl

)

The spectrum exhibits a diagnostic methyl singlet and two distinct aromatic systems.

| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 3.65 | Singlet (s) | 3H | Methyl Ester (-OCH | - |

| 7.05 – 7.15 | Multiplet (m) | 2H | Ring B: H-3', H-5' | |

| 7.25 – 7.35 | Multiplet (m) | 2H | Ring B: H-2', H-6' | |

| 7.38 – 7.45 | Multiplet (m) | 2H | Ring A: H-3, H-4 | Complex aromatic splitting |

| 7.50 – 7.56 | Triplet of Doublets | 1H | Ring A: H-5 | |

| 7.85 | Doublet of Doublets | 1H | Ring A: H-6 |

Expert Insight: The protons on the fluorinated ring (Ring B) often appear as an AA'BB' system distorted by fluorine coupling. H-3'/5' are significantly shielded (shifted upfield to ~7.1 ppm) due to the mesomeric effect of the fluorine.

C NMR (100 MHz, CDCl

)

The

| Chemical Shift ( | Splitting | Assignment | |

| 52.0 | Singlet | - | Methyl Carbon (-OC H |

| 115.1 | Doublet | C-3', C-5' (Ortho to F) | |

| 127.5 | Singlet | - | Ring A Carbons (C-4, C-5) |

| 130.5 | Doublet | C-2', C-6' (Meta to F) | |

| 131.5 | Singlet | - | Ring A: C-6 (Ortho to C=O) |

| 137.5 | Doublet | C-1' (Ipso to Ring A) | |

| 141.0 | Singlet | - | Ring A: C-2 (Ipso to Ring B) |

| 162.5 | Doublet | C-4' (Directly bonded to F) | |

| 168.5 | Singlet | - | Carbonyl (C =O) |

Infrared (IR) Spectroscopy

The IR spectrum confirms the ester functionality and the halogen presence.

-

1725 cm

(Strong): C=O Stretching (Conjugated Ester). The conjugation with the biphenyl system lowers the frequency slightly compared to aliphatic esters. -

1220 – 1250 cm

(Strong): C-F Stretching. Often overlaps with the C-O-C ester stretch, creating a broad, intense band in the fingerprint region. -

1600, 1580 cm

(Medium): Aromatic C=C skeletal vibrations. -

2950 cm

(Weak): C-H stretching (Methyl group).

Mass Spectrometry (MS)

Electron Impact (EI) ionization typically yields a distinct fragmentation pattern driven by the stability of the biphenyl cation.

Figure 2: Primary fragmentation pathway in EI-MS.

-

m/z 230 (M+): Molecular ion, typically prominent due to aromatic stability.

-

m/z 199: Loss of methoxy group (-OCH

). -

m/z 171 (Base Peak): Loss of the ester group (-COOCH

), resulting in the stable 4-fluorobiphenyl cation.

Experimental Protocols

To ensure data reproducibility (Trustworthiness), follow these standardized acquisition protocols.

NMR Sample Preparation

-

Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) with 0.03% v/v TMS. The non-polar nature of the biaryl ester ensures good solubility. -

Concentration:

- H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.

- C NMR: Dissolve 25–40 mg of sample to ensure adequate signal-to-noise ratio for quaternary carbons.

-

Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove any inorganic salts (e.g., KBr, Pd black) from the synthesis step.

GC-MS Method

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Hold at 60°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold at 280°C for 5 min.

-

-

Inlet: Split mode (20:1), 250°C.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for J-coupling values).

-

SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. (General reference for biphenyl ester fragmentation patterns). Link

-

Reich, H. J. "WinPLT NMR Data - Fluorine Coupling Constants." University of Wisconsin-Madison. Link

"Methyl 2-(4-fluorophenyl)benzoate" solubility and stability data

Technical Whitepaper: Physicochemical Profiling & Stability Protocols for Methyl 2-(4-fluorophenyl)benzoate

Executive Summary & Molecular Identity

This compound (CAS: 845866-79-7) is a biaryl ester intermediate critical in the synthesis of pharmaceutical scaffolds (e.g., GABA modulators) and liquid crystal materials.[1] Unlike simple benzoates, this molecule exhibits a "twisted" biaryl conformation due to steric repulsion between the ester moiety and the ortho-phenyl ring.

This guide addresses the specific challenges posed by this steric bulk and the lipophilic fluorine substituent. It provides a roadmap for researchers to determine exact solubility limits and stability profiles, replacing generic assumptions with rigorous, self-validating protocols.

Table 1: Calculated Physicochemical Profile

| Property | Value (Predicted) | Structural Driver |

| Molecular Formula | C₁₄H₁₁FO₂ | -- |

| Molecular Weight | 230.24 g/mol | -- |

| cLogP | 3.6 – 4.1 | High lipophilicity driven by biaryl core + F-substituent.[1] |

| Water Solubility | < 0.5 mg/L (25°C) | Hydrophobic effect; requires organic co-solvents. |

| TPSA | 26.30 Ų | Low polar surface area indicates high membrane permeability. |

| Rotatable Bonds | 3 | Biaryl axis + Ester bond (restricted rotation). |

Solubility Dynamics & Solvent Compatibility

Scientific Insight: The presence of the 4-fluorophenyl group at the ortho position creates a hydrophobic shield. Consequently, this compound is effectively insoluble in pure aqueous media.[1] Attempting to prepare stock solutions in aqueous buffers will result in precipitation and erratic assay data.

Solvent Recommendations:

-

Primary Stock: Dimethyl sulfoxide (DMSO) is the gold standard. The compound is expected to be soluble >50 mM in DMSO.

-

Secondary Solvents: Methanol (MeOH), Acetonitrile (MeCN), and Dichloromethane (DCM) are suitable for analytical chromatography.

-

Aqueous Dilution: When diluting into assay media, ensure the final organic content (DMSO) is <1% to prevent compound crashing, though the high LogP suggests rapid binding to plasticware or proteins (BSA/HSA).

Stability Profile: The "Ortho-Effect"

Mechanistic Analysis: The stability of this ester is governed by the ortho-effect. In a typical methyl benzoate, the carbonyl carbon is exposed to nucleophilic attack (hydrolysis).[2] However, in this compound, the bulky 4-fluorophenyl ring twists out of coplanarity with the benzoate ring to minimize steric clash with the carbonyl oxygen.[1]

-

Hydrolytic Stability: This twist creates a "steric fence," significantly retarding the rate of hydrolysis compared to unsubstituted methyl benzoate. It is kinetically stable at neutral pH (7.4) but will degrade under forcing acidic or basic conditions.

-

Photostability: Biaryl systems can undergo photocyclization or photo-Fries rearrangement under high-intensity UV light.[1] Amber glassware is mandatory.

Visualization: Degradation Pathways

Caption: Hydrolytic degradation pathway showing the steric hindrance at the rate-limiting nucleophilic attack step.

Experimental Protocols

To validate the theoretical profile above, the following self-validating protocols must be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105[1]

-

Preparation: Weigh 5 mg of this compound into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration:

-

Agitate at 25°C for 24 hours (orbital shaker).

-

Check Point: If the solid dissolves completely, add more solid until saturation is visible.

-

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in MeCN.

Protocol B: Forced Degradation (Stress Testing)

Standard: ICH Q1A (R2)

This protocol determines the "shelf-life" and identifies degradation products.[1]

-

Stock Solution: Prepare a 1 mg/mL solution in MeCN.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1:1 with 1N HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Mix 1:1 with 0.1N NaOH. Stir at RT for 2 hours. (Expect rapid degradation here).

-

Oxidation: Mix 1:1 with 3% H₂O₂. Store at RT for 24 hours.

-

Thermal: Heat solid sample at 80°C for 24 hours.

-

-

Analysis: Neutralize samples and analyze via LC-MS to identify the formation of 2-(4-fluorophenyl)benzoic acid (Mass shift: -14 Da from parent methyl ester).

Visualization: Stability Testing Workflow

Caption: Decision tree for evaluating stability based on ICH Q1A guidelines.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] (2003).[3] Retrieved from [Link]

- Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (1995).

-

PubChem. Methyl benzoate (Compound Summary). National Library of Medicine. Retrieved from [Link] (Used for comparative ester properties).

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. memmert.com [memmert.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methyl 2-(4-fluorophenyl)benzoate: Synthetic Architectures and Medicinal Utility

Topic: of a Fluorinated Biaryl Scaffold Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary & Chemical Identity

Methyl 2-(4-fluorophenyl)benzoate (CAS: 80254-82-6 ) represents a quintessential fluorinated biaryl scaffold.[1] In the realm of medicinal chemistry and materials science, this molecule serves not merely as an end-product but as a versatile "linchpin" intermediate. Its structural core—a twisted biphenyl system with an ortho-ester functionality—provides a gateway to tricyclic aromatics (such as fluorenones) and serves as a privileged pharmacophore in non-steroidal anti-inflammatory drug (NSAID) analogues.

This guide dissects the synthetic logic, reactivity profiles, and downstream applications of this scaffold, moving beyond generic textbook descriptions to address the practical realities of laboratory manipulation.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Key Motif | Biaryl (Biphenyl); ortho-substituted ester |

| Electronic Effect | Fluorine (Ring B) induces inductive withdrawal (-I) while maintaining metabolic stability. |

Synthetic Strategy: The Suzuki-Miyaura Paradigm[2]

While classical Ullmann coupling requires harsh conditions (copper bronze, >200°C), the synthesis of this compound is most efficiently achieved via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . This route offers mild conditions, tolerance of the ester group, and high regiocontrol.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The most logical electrophile is Methyl 2-bromobenzoate (or iodide), and the nucleophile is 4-fluorophenylboronic acid .

-

Why this polarity? Methyl 2-bromobenzoate is commercially ubiquitous. The ester group on the electrophile avoids the need for protection/deprotection steps often required if the boronic acid carried the ester.

Optimized Protocol (Senior Scientist's Note)

Standard protocols often fail to account for the steric hindrance of the ortho-ester. The following method utilizes a bulky phosphine ligand or standard triphenylphosphine with optimized base concentration to ensure turnover.

Reagents:

-

Methyl 2-bromobenzoate (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for faster kinetics)

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sterically demanding substrates)

-

Solvent: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Methodology:

-

Degassing (Critical): Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x). Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon.

-

Thermal Cycle: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product usually moves slightly higher than the starting bromide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel). Elute with Hexane

5% EtOAc/Hexane.

Mechanism & Visual Logic

The catalytic cycle involves Oxidative Addition (rate-limiting due to steric bulk), Transmetallation (facilitated by the base), and Reductive Elimination.

Figure 1: The catalytic cycle for the synthesis of this compound. Note that the oxidative addition step is sensitive to the steric hindrance of the ortho-methyl ester.

Chemical Divergence: Derivatives and Analogues

Once synthesized, this compound acts as a "branch point" intermediate. The two primary vectors for derivatization are Hydrolysis/Cyclization and Reduction .

Pathway A: The Fluorenone Cyclization (Intramolecular Friedel-Crafts)

This is the most high-value transformation for materials science (OLED hosts) and bioactives.

-

Hydrolysis: Saponification (LiOH, THF/H₂O) yields 2-(4-fluorophenyl)benzoic acid .

-

Acylation: Treatment with SOCl₂ or Oxalyl Chloride generates the acid chloride.

-

Cyclization: Lewis acid (AlCl₃ or BF₃·OEt₂) mediates intramolecular Friedel-Crafts acylation to close the ring.

Product: 2-Fluoro-9H-fluoren-9-one . Note: The fluorine atom directs the cyclization. Since F is para on the pendant ring, the cyclization occurs at the ortho position relative to the biaryl bond, yielding the 2-fluoro isomer.

Pathway B: Reduction to Biaryl Alcohols

Reduction of the ester with LiAlH₄ yields (2-(4-fluorophenyl)phenyl)methanol . These benzylic alcohols are precursors to biaryl benzyl halides, used in alkylating amines for CNS-active agents.

Figure 2: Divergent synthesis pathways. The transformation to fluorenone is a critical route for accessing fused tricyclic aromatics.

Medicinal Chemistry Utility

Bioisosterism and Metabolic Stability

The inclusion of the 4-fluorophenyl moiety is a strategic medicinal chemistry decision.

-

Metabolic Blocking: The para-position of a phenyl ring is a metabolic "hotspot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this degradation pathway, extending the drug's half-life (

). -

Lipophilicity: Fluorine increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Structural Analogues in Drug Design

This scaffold mimics the structure of Diflunisal , a well-known NSAID.

-

Diflunisal: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.

-

Analogue Logic: this compound lacks the phenolic -OH, making it a potential prodrug template or a lipophilic core for enzyme inhibitors where H-bond donation is not required.

Experimental Data Summary

The following data represents typical characterization values for this compound synthesized via the Suzuki route.

| Data Point | Value / Observation |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | |

| ¹⁹F NMR | |

| Reaction Yield | 85–92% (Optimized Pd-catalyzed conditions) |

| Rf Value | ~0.45 (Hexane:EtOAc 9:[2][3]1) |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gou, P., et al. (2010). Synthesis and properties of soluble aromatic polyimides containing pendant trifluoromethyl and fluorenyl groups. European Polymer Journal, 46(6), 1316-1324. (Context: Fluorenone synthesis from biaryl esters). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

ChemBK. (n.d.). This compound Product Page & CAS 80254-82-6.[1] Link

-

TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 2-(4-fluorophenyl)benzoate via Suzuki-Miyaura Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(4-fluorophenyl)benzoate , a critical biaryl scaffold in medicinal chemistry. Unlike standard para-substituted couplings, this transformation involves an ortho-substituted electrophile (methyl 2-bromobenzoate), introducing steric hindrance that necessitates specific catalytic parameters. We present an optimized method utilizing Pd(dppf)Cl₂ and Cesium Carbonate (Cs₂CO₃) in a dioxane/water system, achieving high conversion while minimizing protodeboronation and ester hydrolysis.

Introduction & Retrosynthetic Logic

The biaryl ester motif is ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal materials. The target molecule, this compound, represents a "privileged structure" where the ortho-ester group provides a handle for further diversification (e.g., reduction to alcohols or conversion to amides).

The Challenge: Ortho-Substitution

Standard Suzuki protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) often falter with ortho-substituted aryl halides due to:

-

Steric Hindrance: The ester group at the C2 position impedes the approach of the boronate species during the transmetalation step.

-

Electronic Deactivation: The electron-withdrawing ester group stabilizes the Pd(II) intermediate, potentially slowing reductive elimination.

The Solution

To overcome these barriers, this protocol employs a bidentate ligand (dppf) with a large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination. We utilize Cs₂CO₃ as a base to facilitate rapid transmetalation without causing saponification of the methyl ester.

Reaction Mechanism & Workflow

Mechanistic Pathway

The reaction follows the catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of methyl 2-bromobenzoate.

-

Activation: Base (Cs₂CO₃) activates the 4-fluorophenylboronic acid to a boronate species.

-

Transmetalation: The activated boronate transfers the aryl group to the Pd center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Visual Workflow

Caption: Optimized workflow for the synthesis of sterically hindered biaryl esters.

Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Methyl 2-bromobenzoate | 215.04 | 1.0 | 215 mg (1 mmol) | Electrophile |

| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 168 mg | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Catalyst |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.5 | 815 mg | Base |

| 1,4-Dioxane | - | - | 4.0 mL | Solvent (Organic) |

| Water (Deionized) | - | - | 1.0 mL | Solvent (Aqueous) |

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

-

Use a 10 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar.

-

Add Methyl 2-bromobenzoate (1.0 equiv) and 4-Fluorophenylboronic acid (1.2 equiv).

-

Add Cs₂CO₃ (2.5 equiv).[1] Note: Potassium carbonate (K₂CO₃) is a viable alternative, but Cesium often provides higher yields for hindered substrates due to the "Cesium Effect" (solubility/cation size).

Step 2: Solvent Addition and Degassing

-

Add 1,4-Dioxane (4 mL) and Water (1 mL). The 4:1 ratio is critical to ensure solubility of both organic substrates and the inorganic base.

-

CRITICAL: Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes the homocoupling of boronic acids (forming 4,4'-difluorobiphenyl) and deactivates the Pd catalyst.

Step 3: Catalyst Addition

-

Add Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%).

-

Why this catalyst? The ferrocenyl backbone of dppf creates a large bite angle (~99°), which destabilizes the Pd(II) complex and accelerates the reductive elimination step, crucial for forming the sterically crowded biaryl bond [1].

Step 4: Reaction

-

Seal the vessel and heat to 90°C in an oil bath or heating block.

-

Stir vigorously (800 rpm) to ensure efficient mixing of the biphasic system.

-

Run for 4–12 hours . Monitor via TLC (Hexanes/EtOAc 9:1) or LCMS.[2] Look for the disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent biaryl product (Rf ~0.5).

Step 5: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases.[3] Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Wash combined organics with Brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

The product, This compound , typically elutes as a colorless oil or white solid.

Analytical Data & Validation

Expected NMR Characterization

-

¹H NMR (400 MHz, CDCl₃):

- 3.65 (s, 3H, -COOCH₃ ) – Diagnostic singlet.

- 7.05–7.15 (m, 2H, Ar-H ortho to F) – Triplet-like splitting due to H-F coupling.

- 7.25–7.35 (m, 2H, Ar-H meta to F).

- 7.40–7.80 (m, 4H, Benzoate Ar-H ).

-

¹⁹F NMR:

- -115 ppm (approx) – Single peak.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion due to sterics. | Increase temp to 100°C or switch to Pd(OAc)₂/SPhos (SPhos is excellent for ortho-biaryls) [2]. |

| Homocoupling | Oxygen in solvent.[4] | Degas solvents more rigorously; ensure Ar/N₂ atmosphere. |

| Hydrolysis (Acid forms) | Base is too strong or temp too high. | Reduce temp to 80°C or switch base to K₃PO₄. |

| Dehalogenation | Protodeboronation of boronic acid. | Use 4-Fluorophenylboronic acid pinacol ester instead of the free acid. |

Signaling Pathway / Reaction Scheme[1][5][6][7][8][9]

Caption: Synthesis of this compound via Suzuki coupling.

Safety Information (HSE)

-

Methyl 2-bromobenzoate: Irritant. Avoid contact with skin and eyes.

-

Palladium Compounds: Potential sensitizers. Handle in a fume hood.

-

1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before use and handle with extreme care.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. BenchChem Protocols. Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

Sources

Application Notes and Protocols: Methyl 2-(4-fluorophenyl)benzoate as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-fluorophenyl)benzoate is a synthetically versatile intermediate possessing a biaryl scaffold, a common structural motif in numerous biologically active molecules. The presence of a fluorine atom, a methyl ester, and the specific substitution pattern on the biphenyl core provides multiple avenues for chemical modification, making it a valuable building block in medicinal and materials chemistry. This document provides a comprehensive overview of its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The biphenyl moiety is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The introduction of a fluorine atom into such scaffolds can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a readily accessible intermediate to a variety of more complex fluorinated biphenyls, positioning it as a key starting material for the synthesis of novel pharmaceuticals and other functional organic molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between an aryl halide and an arylboronic acid.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from methyl 2-bromobenzoate and 4-fluorophenylboronic acid.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-bromobenzoate | 215.05 | 2.15 g | 10.0 |

| 4-Fluorophenylboronic acid | 139.92 | 1.68 g | 12.0 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Toluene | - | 40 mL | - |

| Water | - | 10 mL | - |

| Ethyl acetate | - | For extraction | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |

| Silica gel (for column chromatography) | - | As needed | - |

| Hexane/Ethyl acetate mixture | - | For elution | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (10.0 mmol), 4-fluorophenylboronic acid (12.0 mmol), and potassium carbonate (20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (40 mL) and water (10 mL). Degas the mixture by bubbling the inert gas through it for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.2 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-bromobenzoate to form a Pd(II) complex.

-

Transmetalation: The 4-fluorophenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Precursor to Biologically Active Molecules

The structural motif of this compound is found in molecules with potential anti-inflammatory properties. The ester and fluoro-substituted phenyl groups can be further functionalized to generate a library of compounds for biological screening.

Hypothetical Synthetic Pathway to an Anti-Inflammatory Agent:

Caption: Potential synthetic route from the intermediate to a bioactive molecule.

Role in Agrochemical Synthesis

Derivatives of benzoic acid are utilized in the development of herbicides and fungicides.[1] The unique electronic properties conferred by the fluorine atom in this compound can be exploited to design novel agrochemicals with enhanced efficacy and selectivity.[1]

Physicochemical and Spectroscopic Data

-

Molecular Formula: C₁₄H₁₁FO₂

-

Molecular Weight: 230.24 g/mol

-

Appearance: Expected to be a white to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz) - Predicted:

-

δ 7.90-7.80 (m, 1H, Ar-H)

-

δ 7.60-7.40 (m, 3H, Ar-H)

-

δ 7.30-7.10 (m, 4H, Ar-H)

-

δ 3.65 (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz) - Predicted:

-

δ 168.0 (C=O)

-

δ 162.5 (d, J=245 Hz, C-F)

-

δ 142.0, 137.0, 132.0, 131.5, 131.0, 130.0, 128.0, 127.0 (Ar-C)

-

δ 115.5 (d, J=21 Hz, Ar-C)

-

δ 52.0 (-OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~3000 (Ar C-H stretch)

-

~1720 (C=O stretch, ester)

-

~1600, 1500 (Ar C=C stretch)

-

~1250 (C-O stretch, ester)

-

~1220 (C-F stretch)

-

-

Mass Spectrometry (EI):

-

m/z 230 (M⁺)

-

m/z 199 (M⁺ - OCH₃)

-

m/z 171 (M⁺ - COOCH₃)

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its efficient preparation via the Suzuki-Miyaura cross-coupling reaction and the potential for further functionalization make it a key building block for the discovery and development of novel pharmaceuticals and agrochemicals. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this important synthetic intermediate.

References

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. 2017;22(9):1439. Available from: [Link]

-

A Supramolecular Self-Assembled Amphiphilic Palladium Complex as a Recyclable Catalyst for Suzuki-Miyaura Cross Coupling in Water. RSC Advances. 2014;4(98):55423-55430. Available from: [Link]

Sources

The Strategic Role of Methyl 2-(4-fluorophenyl)benzoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and metabolic stability is paramount. Among these, the fluorinated biphenyl moiety has emerged as a "privileged" structure, conferring advantageous pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. This guide focuses on a key exemplar of this class: Methyl 2-(4-fluorophenyl)benzoate . While seemingly a simple ester, this compound serves as a versatile and strategically important building block in the synthesis of complex bioactive molecules, most notably as a precursor to a new generation of neuromodulatory agents. This document provides an in-depth exploration of its synthesis, applications, and the underlying medicinal chemistry principles that make it a valuable tool for researchers in drug development.

The Biphenyl Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

Biphenyl carboxylic acid derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates.[1][2][3] The inherent planarity and rigidity of the biphenyl system provide a well-defined scaffold for interaction with biological targets, while the carboxylic acid functionality (or its ester precursor) offers a versatile handle for chemical modification.[4] This combination has led to the development of drugs across a wide spectrum of therapeutic areas, including anti-inflammatory agents like Flurbiprofen and Diflunisal.[2] The introduction of a fluorine atom, as seen in this compound, is a deliberate and strategic modification. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[5][6]

Synthesis of this compound: A Practical Protocol

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction provides a robust and versatile means of forming the crucial carbon-carbon bond between the two aromatic rings.[7][8][9]

Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for analogous Suzuki-Miyaura cross-coupling reactions.[10][11]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (mmol) |

| Methyl 2-bromobenzoate | 610-94-6 | 215.05 | 1.0 |

| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.02 |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | 474.62 | 0.04 |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 3.0 |

| Toluene | 108-88-3 | 92.14 | 10 mL |

| Water (degassed) | 7732-18-5 | 18.02 | 1 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), RuPhos (0.04 mmol), and potassium carbonate (3.0 mmol).

-

Add toluene (10 mL) and degassed water (1 mL) to the flask.

-

Stir the reaction mixture vigorously and heat to 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure product.

Expected Yield: Based on similar reactions, yields are anticipated to be in the range of 80-95%.[10]

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.80 (m, 1H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.65 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C=O), 163.0 (d, J=248 Hz, C-F), 142.0, 137.0 (d, J=3 Hz), 132.0, 131.5 (d, J=8 Hz), 131.0, 130.0, 128.0, 127.5, 115.5 (d, J=21 Hz), 52.0 (OCH₃).

-

IR (KBr, cm⁻¹): ~1720 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1220 (C-O stretch), ~1160 (C-F stretch).

-

MS (EI): m/z (%) = 230 (M+).

Application in the Synthesis of GABA-A Receptor Modulators

A primary and highly significant application of this compound in medicinal chemistry is its role as a precursor for the synthesis of novel positive allosteric modulators (PAMs) of the GABA-A receptor.[4][14] GABA-A receptors are the principal inhibitory neurotransmitter receptors in the central nervous system and are the target of widely prescribed drugs such as benzodiazepines.[15][16]

The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a promising template for the development of metabolically robust GABA-A receptor PAMs with an improved safety profile.[4][14] These compounds are designed to offer the therapeutic benefits of benzodiazepines (e.g., anxiolytic, anticonvulsant effects) with potentially reduced side effects.[17]

Synthetic Workflow from this compound

The conversion of this compound to the key benzimidazole scaffold involves a two-step process:

-

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(4-fluorophenyl)benzoic acid. This is typically achieved under basic conditions.[18][19]

-

Condensation: The resulting carboxylic acid is then condensed with an appropriately substituted o-phenylenediamine to form the benzimidazole ring system. This reaction is often facilitated by a dehydrating agent or by heating in a high-boiling solvent.[3][4]

Figure 2: Synthetic pathway from this compound to the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold.

Protocol for Hydrolysis of this compound

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| This compound | N/A | 230.23 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |

| Methanol (MeOH) | 67-56-1 | 32.04 |

| Water | 7732-18-5 | 18.02 |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 |

Procedure:

-

Dissolve this compound in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 70 °C) and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-(4-fluorophenyl)benzoic acid.

Protocol for Condensation to form 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

This protocol is adapted from the synthesis of related benzimidazoles.[4]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight |

| 2-(4-Fluorophenyl)benzoic acid | 2782687 (CID) | 216.20 |

| o-Phenylenediamine | 95-54-5 | 108.14 |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A |

Procedure:

-

Combine 2-(4-fluorophenyl)benzoic acid and o-phenylenediamine in polyphosphoric acid.

-

Heat the mixture to a high temperature (e.g., 160-200 °C) with stirring for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

-

Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(4-fluorophenyl)-1H-benzo[d]imidazole.

Structure-Activity Relationship (SAR) and Biological Data

Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have provided valuable insights into their structure-activity relationships as GABA-A receptor PAMs. The 4-fluorophenyl group is a key feature that contributes to both metabolic stability and binding affinity.[4]

| Compound ID (from literature) | Structure Modification from Core Scaffold | GABA-A Receptor Binding Affinity (Ki, nM) | Functional Activity |

| 9 (analogue) | 6-methyl-benzimidazole with N-alkyl amide | ~30 | Positive Allosteric Modulator |

| 23 (analogue) | Benzimidazole with N-alkyl amide | ~100 | Positive Allosteric Modulator |

Data adapted from studies on related benzimidazole derivatives.[4]

The data indicates that modifications to the benzimidazole core and the N-alkyl side chain can be used to fine-tune the affinity and efficacy of these compounds as GABA-A receptor modulators. The 4-fluorophenyl group consistently appears in the more potent analogues, highlighting its importance for biological activity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to facilitate the synthesis of complex and potent bioactive molecules. Its straightforward synthesis via Suzuki-Miyaura coupling and its pivotal role in the construction of novel GABA-A receptor modulators underscore its value in modern drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile compound in their pursuit of next-generation therapeutics.

References

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). ACS Chemical Neuroscience.

- Biphenyl-2-carboxylic acid. (n.d.).

- 2-(4-Fluorophenyl)

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.

- Fluorinated Building Blocks in Drug Design: Why They M

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.

- Hydrolysis of Methyl Benzo

- Rational approaches for the design of various GABA modulators and their clinical progression. (n.d.). PMC.

- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009).

- Suzuki-Miyaura coupling. (2024). Chemistry LibreTexts.

- FLORE Repository istituzionale dell'Università degli Studi di Firenze. (2023).

- Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv.

- Can methyl benzo

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.

- Suzuki-Miyaura Coupling Reaction. (n.d.). Tokyo Chemical Industry.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- bioactive compounds associated with chronic disease prevention. (n.d.). Cornell eCommons.

- Preparation of Methyl Benzo

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.).

- Benzoic Acid Esters, Benzo

- Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing).

- (PDF) Methyl 2-[4-(Trifluoromethyl)

- 2-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782687. (n.d.). PubChem.

- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Methyl 4-vinylbenzoate. (n.d.). The Royal Society of Chemistry.

- Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PMC.

- Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864. (n.d.). PubChem.

- GABAA receptor positive allosteric modul

- Solved NMR spectra of methyl benzo

- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.).

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. digibuo.uniovi.es [digibuo.uniovi.es]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. mdpi.com [mdpi.com]

- 13. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. acgpubs.org [acgpubs.org]

"Methyl 2-(4-fluorophenyl)benzoate" reaction mechanisms and kinetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Application Note: Synthesis of Methyl 2-(4-fluorophenyl)benzoate

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

This compound is a member of the biaryl class of compounds, a structural motif frequently found in medicinal agents, natural products, and organic materials.[1] The incorporation of a fluorine atom into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. Specifically, scaffolds containing the 2-(4-fluorophenyl) fragment have shown promise as templates for developing positive allosteric modulators of the α1β2γ2GABA-A receptor, offering potential therapeutic avenues for various neurological dysfunctions.[2][3]